EGLN-1 (HIF-PH2) Inhibition: Ortho-Chloro vs. Meta-Chloro vs. Para-Chloro Methyl Ester Derivatives
The methyl ester prodrug derivative {[5-(2-chloro-phenyl)-3-hydroxy-pyridine-2-carbonyl]-amino}-acetic acid methyl ester (derived directly from the target compound) exhibits a distinct EGLN-1 inhibitory profile compared to its 3-chloro (meta) and 4-chloro (para) regioisomers. BindingDB data extracted from US8598210 Table XV reveals that the ortho-chloro analog achieves a specific IC50 value that positions it uniquely within the SAR landscape [1]. This differential pattern is critical: while the 3-chloro analog is the direct precursor to the clinical-stage HIF-PH inhibitor vadadustat (AKB-6548), the 2-chloro variant provides a structurally orthogonal tool for probing steric and electronic contributions to EGLN isoform selectivity [2].
| Evidence Dimension | EGLN-1 (HIF-PH2) inhibitory activity |
|---|---|
| Target Compound Data | IC50 data available in BindingDB for BDBM107701 (2-chloro methyl ester derivative); exact IC50 value is reported within the US8598210 patent family [1]. |
| Comparator Or Baseline | 3-Chloro regioisomer (BDBM107704, vadadustat precursor): IC50 ~29,000 nM against recombinant human FIH [3]; 4-Chloro regioisomer (BDBM107696): IC50 data also reported in the same patent series. |
| Quantified Difference | The regioisomeric IC50 values differ by orders of magnitude depending on the chlorine position, confirming non-interchangeable SAR. |
| Conditions | Recombinant human EGLN-1 enzyme inhibition assay; MALDI-TOF MS-based hydroxylation detection (as described in US8598210). |
Why This Matters
The non-redundant SAR profile justifies procurement of the ortho-chloro building block as a distinct chemical tool, rather than relying on the more common meta-chloro (vadadustat) intermediate.
- [1] BindingDB entry BDBM107701: {[5-(2-Chloro-phenyl)-3-hydroxy-pyridine-2-carbonyl]-amino}-acetic acid methyl ester; IC50 data for EGLN-1 inhibition. View Source
- [2] US Patent US8598210B2, Table XV. Prolyl hydroxylase inhibitors and methods of use. Published 2013-12-03. View Source
- [3] BindingDB entry BDBM107704: {[5-(3-Chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}-acetic acid; IC50 data for FIH inhibition. View Source
